molecular formula C12H14O2 B1384894 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde CAS No. 883531-98-4

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Cat. No. B1384894
CAS RN: 883531-98-4
M. Wt: 190.24 g/mol
InChI Key: ZLUFGXCLINKKNV-UHFFFAOYSA-N
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Description

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a chemical compound with the empirical formula C₁₁H₁₂O . It is also known by its systematic name, 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde . The compound exhibits an aldehyde functional group (–CHO) attached to a tetrahydronaphthalene ring system. Its molecular weight is approximately 160.21 g/mol .

Scientific Research Applications

Acid-Catalyzed Hydrolysis of Aryl Epoxides Sampson et al. (2004) investigated the hydrolysis of aryl epoxides, including 6-methoxy-1,2,3,4-tetrahydronaphthalene-1,2-epoxide. The study found that acid-catalyzed hydrolysis yields a majority of cis diol, with a preference for the formation of the less stable cis diol, influenced by transition-state effects Sampson, Paik, Duvall, & Whalen, 2004.

Process-Scale Total Synthesis of Nature-Identical Compounds Benincori et al. (2005) developed a process-scale stereoselective synthesis of nature-identical compounds, including a variant of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde. The synthesis involves enantioselective hydrogenation and induced crystallization, showcasing the potential for large-scale production of stereochemically pure compounds Benincori, Bruno, Celentano, Pilati, Ponti, Rizzo, Sada, & Sannicolò, 2005.

Chemical Analysis and Characterization

Conformational Analysis and NLO Properties Arivazhagan, Kavitha, and Subhasini (2014) conducted a detailed analysis of the vibrational spectra, molecular electrostatic potential, non-linear optical properties, UV-VIS spectra, HOMO-LUMO, and NMR spectroscopic properties of 6-methoxy-1,2,3,4-tetrahydronaphthalene. This comprehensive study provides deep insights into the molecular properties and potential applications of related compounds Arivazhagan, Kavitha, & Subhasini, 2014.

Crystal Structure and Hirshfeld Surface Analysis Sowmya, Kumar, Sujeet Kumar, and Karki (2018) reported the crystal structure of a compound structurally related to 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. Their study highlighted intermolecular interactions, energetic properties, and nonlinear optical (NLO) applications, suggesting potential uses in NLO technologies Sowmya, Kumar, Sujeet Kumar, & Karki, 2018.

Applications in Material Science

Organic Photovoltaic Cell Fabrication Lee et al. (2008) synthesized a new multibranched crystalline molecule, which was utilized to fabricate organic photovoltaic (OPV) cells. The study highlights the potential of such molecules in improving the film quality and power conversion efficiency of OPV cells, indicating applications in renewable energy technologies Lee, Kim, Kang, Yu, Cho, Kim, & Choi, 2008.

properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUFGXCLINKKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCCC2=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651254
Record name 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

CAS RN

883531-98-4
Record name 5,6,7,8-Tetrahydro-4-methoxy-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883531-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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